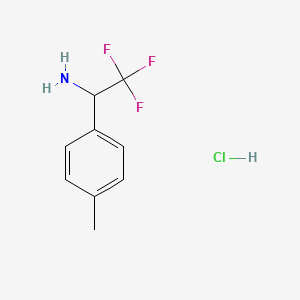

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQJFAAJNRYVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672131 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-01-6 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles. We will delve into both catalytic asymmetric reductive amination and classical reductive amination techniques, providing the necessary information to reproduce these syntheses in a laboratory setting.

Introduction: The Significance of α-Trifluoromethylamines

α-Trifluoromethylamines are a class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into a molecule can have profound effects on its physicochemical properties. The high electronegativity and steric bulk of the CF3 group can lead to increased metabolic stability by blocking sites of enzymatic oxidation. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve the oral bioavailability of drug candidates. 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, and its hydrochloride salt, serve as a key chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Strategic Overview of the Synthesis

The most direct and efficient route to this compound begins with the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. The core transformation is a reductive amination, a powerful and widely used method for the formation of amines from carbonyl compounds. This guide will focus on two primary approaches to this key transformation:

-

Catalytic Asymmetric Reductive Amination: This state-of-the-art method employs a chiral catalyst to achieve high enantioselectivity, which is often crucial for the synthesis of single-enantiomer drug substances. We will detail a ruthenium-catalyzed process.

-

Classical Reductive Amination: This approach utilizes common chemical reducing agents and is a robust and accessible method for general laboratory synthesis where enantioselectivity is not the primary objective. We will outline a procedure using sodium borohydride.

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine.

Synthesis of the Precursor: 2,2,2-Trifluoro-1-(p-tolyl)ethanone

The starting material for the reductive amination is 2,2,2-trifluoro-1-(p-tolyl)ethanone. This compound is commercially available from various suppliers. For researchers who wish to synthesize it, a common method is the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride or trifluoroacetyl chloride.

| Property | Value |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanone |

| CAS Number | 394-59-2 |

| Molecular Formula | C9H7F3O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Clear liquid |

Synthetic Route 1: Catalytic Asymmetric Reductive Amination

This section details a highly efficient and enantioselective method for the synthesis of the target amine, adapted from a peer-reviewed publication.[1][2][3][4]

Reaction Scheme

Caption: Catalytic Asymmetric Reductive Amination of 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

Causality of Experimental Choices

-

Nitrogen Source: Ammonium acetate (NH4OAc) serves as a readily available and inexpensive source of ammonia in situ.[1][2][3][4]

-

Reducing Agent: Hydrogen gas (H2) is a clean and atom-economical reducing agent.

-

Catalyst System: A chiral ruthenium catalyst is employed to induce enantioselectivity. The choice of the specific chiral ligand is critical for achieving high enantiomeric excess (ee).

-

Solvent and Temperature: Toluene is a suitable solvent for this reaction, and the elevated temperature (80 °C) facilitates the reaction kinetics.

Detailed Experimental Protocol

This protocol is adapted from the work of Zhang et al. and should be performed by trained professionals in a controlled laboratory environment.[1][2][3][4]

-

Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (e.g., (R)-MeO-BIPHEP or a similar chiral phosphine ligand) in dry toluene, add the ruthenium precursor (e.g., [Ru(cod)Cl2]2). Stir the mixture at room temperature for 1 hour to form the active catalyst.

-

Reaction Setup: To a high-pressure reactor, add 2,2,2-trifluoro-1-(p-tolyl)ethanone, ammonium acetate, and the pre-formed catalyst solution.

-

Reaction Execution: Seal the reactor, purge with hydrogen gas several times, and then pressurize with H2 to the desired pressure (e.g., 50 atm). Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

-

Work-up and Purification: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate can be concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the free amine.

Synthetic Route 2: Classical Reductive Amination with Sodium Borohydride

This section provides a general, robust protocol for the synthesis of 2,2,2-trifluoro-1-(p-tolyl)ethanamine via reductive amination using a chemical hydride. This method is well-suited for laboratories where high-pressure hydrogenation equipment is not available.

Reaction Scheme

Caption: Classical Reductive Amination using Sodium Borohydride.

Causality of Experimental Choices

-

Amine Source: Ammonium chloride (NH4Cl) in methanol provides a source of ammonia for the initial imine formation.

-

Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent that will reduce the in situ formed imine to the desired amine.[5] It is important to add the NaBH4 after the imine has had sufficient time to form to avoid reduction of the starting ketone.[5][6]

-

Solvent: Methanol (MeOH) is a common solvent for reductive aminations as it is a good solvent for the reactants and the borohydride reagent.

Detailed Experimental Protocol

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,2-trifluoro-1-(p-tolyl)ethanone and a molar excess of ammonium chloride in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude amine can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating handling and purification.

Reaction Scheme

Caption: Formation of the Hydrochloride Salt.

Detailed Experimental Protocol

-

Dissolution: Dissolve the purified 2,2,2-trifluoro-1-(p-tolyl)ethanamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in diethyl ether or dioxane. The hydrochloride salt will precipitate out of the solution.[1]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the salt under vacuum to obtain the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | C9H7F3O | 188.15 | 394-59-2 |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanamine | C9H10F3N | 189.18 | 75703-26-3 |

| This compound | C9H11ClF3N | 225.64 | 1186195-01-6 |

Conclusion

This technical guide has outlined two robust and reliable methods for the synthesis of this compound. The choice between the catalytic asymmetric route and the classical reductive amination will depend on the specific requirements of the research, particularly the need for enantiopure material. The detailed protocols and explanations of the underlying chemical principles provided herein are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

chemical properties of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride

An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride

Introduction: A Key Fluorinated Building Block in Modern Chemistry

This compound is a synthetic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a chiral benzylic amine with a metabolically robust trifluoromethyl group, makes it a valuable intermediate for the synthesis of complex molecular targets. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is often used as a bioisostere for other chemical groups, offering steric bulk and strong electron-withdrawing properties while resisting metabolic degradation.

This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, propose a validated synthetic route, detail its spectroscopic signature, and discuss its reactivity and applications, grounding all information in established scientific principles.

Physicochemical and Structural Properties

The hydrochloride salt form of 2,2,2-trifluoro-1-(p-tolyl)ethanamine enhances its stability and handling characteristics, rendering it as a readily usable, solid material.[2] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | Appchem[3] |

| Synonyms | 2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine hydrochloride | Sigma-Aldrich[2] |

| CAS Number | 1186195-01-6 | Appchem, ChemicalBook, ChemUniverse[3][4][5] |

| Molecular Formula | C₉H₁₁ClF₃N (or C₉H₁₀F₃N·HCl) | Appchem, ChemScene[3][6][7] |

| Molecular Weight | 225.64 g/mol | ChemScene, ChemUniverse[5][6][7] |

| Physical Form | White solid | Sigma-Aldrich[2] |

| Purity | Commercially available in 95% to ≥98% purity | ChemUniverse, ChemScene[5][6] |

| SMILES | CC1=CC=C(C(N)C(F)(F)F)C=C1.[H]Cl | Appchem[3] |

| InChI Key | BAQJFAAJNRYVPI-UHFFFAOYSA-N (for free base) | Sigma-Aldrich[2] |

| Melting Point | Data not publicly available | CymitQuimica[8] |

| Solubility | Data not publicly available | CymitQuimica[8] |

Stability and Storage: The compound is stable under recommended storage conditions.[8] For long-term viability, it should be stored at room temperature in a dry, dark, and well-ventilated place, protected from moisture.[2][8][9]

Synthesis and Purification: A Mechanistic Approach

While specific synthetic preparations for this compound are not extensively detailed in publicly accessible literature, a robust and logical pathway can be constructed from fundamental organic chemistry principles. The most common approach for synthesizing α-trifluoromethyl amines involves the reductive amination of the corresponding α-trifluoromethyl ketone.

The proposed three-step synthesis is outlined below. The causality behind this choice rests on the high yields and well-understood mechanisms of Grignard reactions for ketone formation and subsequent reductive amination for amine synthesis.

Experimental Protocol

Step 1: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous diethyl ether (Et₂O).

-

Slowly add a solution of 4-bromotoluene in anhydrous Et₂O to initiate the Grignard reaction, forming p-tolylmagnesium bromide.

-

Cool the Grignard solution to 0°C in an ice bath.

-

Add a solution of ethyl trifluoroacetate dropwise. The trifluoroacetate is a highly reactive electrophile, readily attacked by the nucleophilic Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ketone via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine (Free Base)

-

Dissolve the ketone from Step 1 in methanol (MeOH).

-

Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Ammonium acetate serves as the ammonia source for imine formation. NaBH₃CN is chosen as the reducing agent because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by adding 1 M NaOH solution and extract with dichloromethane (DCM).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine from Step 2 in a minimal amount of anhydrous Et₂O and cool to 0°C.

-

Slowly add a solution of 2 M HCl in Et₂O dropwise until precipitation is complete. The hydrochloride salt is generally less soluble in nonpolar solvents like ether, facilitating its isolation.

-

Collect the resulting white solid by vacuum filtration, wash with cold Et₂O, and dry under high vacuum to yield the final product, this compound.

Spectroscopic Characterization

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~8.5-9.0 ppm (br s, 3H, -NH₃⁺), δ ~7.3-7.5 ppm (m, 4H, Ar-H), δ ~5.0 ppm (q, 1H, CH), δ ~2.4 ppm (s, 3H, Ar-CH₃) | The ammonium protons are deshielded and broad due to exchange. Aromatic protons show characteristic splitting for a 1,4-disubstituted ring. The benzylic proton (CH) is coupled to the three fluorine atoms, resulting in a quartet. |

| ¹³C NMR | δ ~130-140 ppm (Ar-C), δ ~125-130 ppm (Ar-CH), δ ~124 ppm (q, ¹JCF ≈ 280 Hz, CF₃), δ ~65 ppm (q, ²JCF ≈ 35 Hz, CH), δ ~21 ppm (Ar-CH₃) | The CF₃ carbon shows a strong one-bond coupling to fluorine. The adjacent benzylic carbon shows a smaller two-bond coupling. |

| ¹⁹F NMR | δ ~ -75 ppm (d, ³JHF ≈ 7 Hz) | The three equivalent fluorine atoms will appear as a single signal, split into a doublet by the adjacent benzylic proton. |

| FT-IR | ν ~2800-3100 cm⁻¹ (N-H stretch), ν ~3000 cm⁻¹ (Ar C-H stretch), ν ~1600, 1500 cm⁻¹ (C=C stretch), ν ~1100-1300 cm⁻¹ (strong, C-F stretch) | The broad N-H stretch is characteristic of an ammonium salt. The C-F stretches are typically very strong and easily identifiable in the fingerprint region.[11] |

| Mass Spec. | m/z = 190.08 [M+H]⁺ (for free base) | High-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated free base (C₉H₁₁F₃N⁺). The molecular ion of the salt itself is not observed. |

Chemical Reactivity and Stability

Stability: As a hydrochloride salt, the compound exhibits good thermal stability and is not prone to decomposition under normal laboratory conditions.[8]

Reactivity:

-

Incompatibilities: The compound should not be mixed with strong oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.[8] It is also noted to be sensitive to moisture, which can affect its integrity over time.[8]

-

Amine Group Reactivity: The primary amine is the main functional handle for further synthetic transformations. Once neutralized to its free base form, it can undergo a wide range of reactions typical of primary amines, including:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

-

Nucleophilic Addition: Participation in reactions like Michael additions.

-

This reactivity profile makes it an excellent starting material for building more complex molecules, where the amine serves as a key point of attachment or modification.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a specialized building block for the synthesis of new chemical entities (NCEs).

-

Medicinal Chemistry: The trifluoromethyl group is a cornerstone of modern drug design.[1] Its introduction can significantly enhance a drug's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, its high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and cell permeability.

-

Chiral Resolutions: The amine is chiral, existing as a racemic mixture of (R) and (S) enantiomers.[2][6] This makes it a valuable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The racemate can be used to synthesize racemic drugs or can be resolved into its individual enantiomers for stereoselective synthesis.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties is a common strategy in the design of new pesticides and herbicides to enhance their efficacy and environmental persistence.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its key features—a stable salt form, a reactive primary amine, and a strategically placed trifluoromethyl group—provide chemists with a valuable tool for constructing novel molecules with tailored properties. While some physical data remains to be publicly documented, its chemical behavior can be confidently predicted, enabling its effective use in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | 1391458-37-9 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE HYDROCHLORIDE | 1186195-01-6 [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE, CasNo.75703-26-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 10. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR [m.chemicalbook.com]

- 11. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 12. (S)-(-)-1-(P-TOLYL)ETHYLAMINE(27298-98-2) IR Spectrum [chemicalbook.com]

- 13. americanelements.com [americanelements.com]

mass spectrometry of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical and chemical synthesis. As a primary amine featuring a trifluoromethyl group and an aromatic tolyl moiety, its analysis presents unique considerations. This document outlines optimal methodologies, from sample preparation and ionization source selection to the interpretation of mass spectra and fragmentation patterns. We delve into the rationale behind choosing Electrospray Ionization (ESI) and provide a detailed, field-proven protocol for robust analysis. The core of this guide is a predictive exploration of the compound's fragmentation behavior under Collision-Induced Dissociation (CID), offering researchers a validated framework for structural confirmation and purity assessment.

Introduction: The Analytical Imperative

This compound is a key chemical building block. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of parent molecules, making it a valuable moiety in drug discovery. Accurate and reliable analytical methods are therefore paramount for verifying its identity, purity, and stability during synthesis and quality control. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity. This guide serves as a practical resource for scientists aiming to develop and execute robust MS-based analytical workflows for this compound.

Physicochemical Profile and Core Structure

Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method. The compound is a hydrochloride salt, which has direct implications for its behavior in solution and during the ionization process.

| Property | Value | Data Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | (R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | [3] |

| CAS Number | 1186195-01-6 (racemate); 1391458-37-9 (R-enantiomer) | [1][3] |

| Molecular Formula | C₉H₁₁ClF₃N | [1][3][4] |

| Molecular Weight (Salt) | 225.64 g/mol | [1][3][4] |

| Molecular Formula (Free Base) | C₉H₁₀F₃N | [5] |

| Monoisotopic Mass (Free Base) | 189.0765 g/mol | N/A |

| Structure (Free Base) |  | N/A |

The Methodological Cornerstone: Ionization Technique Selection

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The goal is to generate a stable molecular ion that can be isolated and fragmented for structural elucidation.

Why Electrospray Ionization (ESI) is the Gold Standard

For a pre-charged, polar molecule like an amine hydrochloride, ESI is the ideal technique. The compound exists as a salt and will readily dissociate in polar solvents (like methanol or acetonitrile) into the protonated amine [M+H]⁺ and a chloride anion. ESI is a "soft" ionization method that efficiently transfers these pre-existing ions from the liquid phase to the gas phase with minimal fragmentation, ensuring the molecular ion is the most abundant species in the full scan spectrum. Analysis is conducted in positive ion mode to detect the cationic [M+H]⁺ species.

Alternative Techniques: APCI and EI

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar compounds. It involves a gas-phase proton transfer reaction, which would still work for the basic amine group, but ESI is more direct and typically more sensitive for this analyte type.

-

Electron Ionization (EI): This technique, common in GC-MS, is a high-energy, "hard" ionization method. Direct analysis of the hydrochloride salt is not feasible due to its non-volatility. Even if analyzing the free base via GC-MS, EI (typically at 70 eV) would induce extensive and immediate fragmentation. This often results in the complete absence of a molecular ion, making it difficult to determine the parent mass.[6] While characteristic fragments would be present, the lack of a molecular ion complicates initial identification.[7][8]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for both direct infusion analysis for initial characterization and for integration with a Liquid Chromatography (LC) system for purity analysis.

Sample and Solvent Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

-

Causality: The formic acid ensures the solution is acidic, promoting and stabilizing the protonated state of the amine [M+H]⁺, which is essential for efficient ESI signal.

-

Mass Spectrometer Parameters (ESI+)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Detects the protonated molecular ion [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for ion generation. |

| Cone/Nozzle Voltage | 20 - 40 V | A low voltage minimizes in-source fragmentation, preserving the molecular ion. |

| Source Temperature | 120 - 150 °C | Facilitates desolvation without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Efficiently removes solvent droplets from the generated ions. |

| Scan Range (Full Scan) | m/z 50 - 300 | Covers the expected molecular ion and all likely fragments. |

| Collision Gas | Argon | An inert gas used for efficient Collision-Induced Dissociation (CID) in MS/MS. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

Caption: Standard workflow for MS analysis of the target compound.

Deciphering the Spectrum: Predicted Fragmentation Pathways

The true power of mass spectrometry lies in tandem MS (MS/MS), where the molecular ion is fragmented to reveal its substructures.

The Molecular Ion

In a full scan ESI+ spectrum, the primary ion observed will be the protonated free base.

-

[M+H]⁺: The calculated monoisotopic mass of the free base (C₉H₁₀F₃N) is 189.0765. Therefore, the protonated molecule [C₉H₁₁F₃N]⁺ will appear at m/z 190.08 .

Key MS/MS Fragmentation Mechanisms (CID)

The protonated molecular ion at m/z 190.08 is subjected to energetic collisions with argon gas, leading to fragmentation at its weakest bonds. The primary fragmentation routes are dictated by the stability of the resulting fragment ions and neutral losses.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia. This would result in a carbocation.

-

m/z 190.08 -> m/z 173.05 (Loss of 17.03)

-

-

Benzylic Cleavage: The bond between the chiral carbon and the tolyl ring is a benzylic position. Cleavage here is highly favorable due to the formation of a stable benzyl-type cation or the loss of a stable neutral molecule.

-

Formation of the tolylmethyl cation: Cleavage of the C-C bond alpha to the ring can lead to the formation of the p-methylbenzyl cation.

-

m/z 190.08 -> m/z 105.07 (Formation of [C₈H₉]⁺)

-

-

Loss of Toluene: The alternative cleavage can result in the loss of neutral toluene.

-

m/z 190.08 -> m/z 98.01 (Loss of 92.06)

-

-

-

Cleavage Alpha to the Trifluoromethyl Group: The C-C bond adjacent to the electron-withdrawing CF₃ group is activated and prone to cleavage. This typically involves the loss of the trifluoromethyl radical (•CF₃), although loss of neutral trifluoromethane (CHF₃) is also possible.

-

m/z 190.08 -> m/z 121.05 (Loss of •CF₃ radical, 69.00)

-

The following diagram illustrates the most probable fragmentation cascade.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Summary of Predicted Fragment Ions

| m/z (Predicted) | Proposed Formula | Description of Loss/Fragment |

| 190.08 | [C₉H₁₁F₃N]⁺ | Precursor Ion ([M+H]⁺) |

| 173.05 | [C₉H₈F₃]⁺ | Neutral loss of ammonia (NH₃) |

| 121.05 | [C₈H₁₁N]⁺ | Loss of trifluoromethyl radical (•CF₃) |

| 105.07 | [C₈H₉]⁺ | Formation of p-methylbenzyl cation |

Conclusion and Best Practices

The mass spectrometric analysis of this compound is most effectively performed using positive mode Electrospray Ionization (ESI). This approach reliably generates the protonated molecular ion of the free base at m/z 190.08 . Subsequent MS/MS analysis provides a rich fragmentation pattern, with key fragments at approximately m/z 173.05, 121.05, and 105.07 , which collectively serve as a robust fingerprint for structural confirmation. Adherence to the outlined protocols for sample preparation and instrument tuning will ensure high-quality, reproducible data for researchers and drug development professionals engaged in the characterization of this important chemical entity.

References

- 1. appchemical.com [appchemical.com]

- 2. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE HYDROCHLORIDE | 1186195-01-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,2,2-TRIFLUORO-1-O-TOLYL-ETHYLAMINE CAS#: 387-88-2 [chemicalbook.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number for (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride

An In-Depth Technical Guide to (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS Number: 1391458-37-9), a chiral building block of significant interest in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group and a specific stereocenter makes this compound a valuable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines robust methodologies for its synthesis and chiral resolution, provides guidance on its analytical characterization, and discusses its applications, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Chiral Amines

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug design, as the biological activity of a molecule is often dictated by its three-dimensional structure. (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride emerges as a particularly valuable synthon due to the unique combination of a chiral benzylic amine and a trifluoromethyl (CF₃) group.

The inclusion of fluorine in drug candidates is a well-established strategy to enhance pharmacological properties.[1] The highly electronegative fluorine atoms in the CF₃ group can modulate the pKa of the proximal amine, influence metabolic stability by blocking oxidative pathways, and improve membrane permeability and binding affinity through favorable electrostatic interactions.[1] This guide provides the necessary technical foundation for researchers and drug development professionals to effectively utilize this potent building block.

Physicochemical Properties and Identification

Accurate identification is the bedrock of any chemical workflow. The key identifiers and properties of the target compound are summarized below.

Chemical Identity

| Property | Value | Source |

| Chemical Name | (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride | Internal |

| Synonym | (R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | [2] |

| CAS Number | 1391458-37-9 | [2] |

| Molecular Formula | C₉H₁₁ClF₃N | [2] |

| Molecular Weight | 225.64 g/mol | [2] |

| SMILES | N--INVALID-LINK--C(F)(F)F.[H]Cl | [2] |

Physical Properties

| Property | Value | Source |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Purity | ≥98% (Commercially available) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Chiral Resolution: A Self-Validating Protocol

The synthesis of an enantiomerically pure compound requires a robust and reproducible strategy. While direct asymmetric synthesis is possible, a common and highly practical approach involves the synthesis of the racemic amine followed by classical chiral resolution. This methodology is reliable and scalable, making it suitable for drug development campaigns.

Step 1: Synthesis of Racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine

The logical precursor to the target amine is its corresponding ketone. The synthesis proceeds via reductive amination, a cornerstone reaction in medicinal chemistry.

Protocol: Reductive Amination

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq) (CAS 394-59-2)[3] in a solvent such as methanol.

-

Imine Formation: Add ammonium acetate (approx. 10 eq) to the solution. Stir at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (approx. 2.0 eq), in portions. Causality Note: NaBH₃CN is selected for its mildness and selective ability to reduce the imine in the presence of the ketone, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by carefully adding dilute hydrochloric acid. Basify the aqueous layer with NaOH to a pH > 12 to deprotonate the amine hydrochloride salt.

-

Extraction: Extract the free racemic amine into an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.

Step 2: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a powerful and cost-effective method for obtaining single enantiomers.[4] The principle lies in reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These diastereomers possess different physical properties, most critically, different solubilities, allowing for their separation by fractional crystallization.[5]

Caption: Logic of diastereomeric salt formation for chiral resolution.

Protocol: Chiral Resolution

-

Solvent Screening (Critical Step): The success of the resolution is contingent on identifying a solvent system where one diastereomeric salt is significantly less soluble. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, and their aqueous mixtures).

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in the chosen optimal solvent under gentle heating. In a separate flask, dissolve a suitable chiral resolving agent (0.5-1.0 eq), such as (+)-Dibenzoyl-D-tartaric acid or (R)-(-)-Mandelic acid, in the same solvent.[4] Causality Note: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can often lead to a higher enantiomeric excess (e.e.) in the crystallized salt.

-

Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated salt by filtration and wash with a small amount of the cold crystallization solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to adjust the pH to >12. This neutralizes the chiral acid and liberates the free (R)-amine.

-

Extraction and Final Salt Formation: Extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent. Dissolve the resulting free (R)-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a solvent like isopropanol or ether) to precipitate the final (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride product. Collect by filtration and dry.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is non-negotiable. The identity, purity, and enantiomeric excess of the final product must be confirmed.

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation. While specific shifts are solvent-dependent, the following are expected patterns for the free amine or its salt:

-

¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group (two doublets), the methyl protons (a singlet), the methine proton (a quartet due to coupling with CF₃), and the amine protons.

-

¹⁹F NMR: A singlet (or a doublet if coupled to the methine proton) in the characteristic region for a CF₃ group.[6]

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the methine carbon (split by fluorine coupling), and the trifluoromethyl carbon (a quartet).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) should show the parent ion for the free amine [M+H]⁺ at m/z corresponding to C₉H₁₀F₃N.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the definitive technique for determining enantiomeric excess (e.e.).[5]

General Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is required.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Analysis: Inject a dilute solution of the sample. The two enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated from the relative peak areas. A successful resolution should yield an e.e. of >99%.

Applications in Drug Discovery and Development

(R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is not an end product but a high-value starting material. Its utility stems from its ability to introduce a specific stereocenter and a trifluoromethylated pharmacophore into a target molecule.

-

Asymmetric Synthesis: It serves as a chiral auxiliary or a direct building block in the synthesis of complex APIs, where the amine provides a handle for further chemical transformations.[7]

-

Modulation of Physicochemical Properties: The trifluoromethyl group is a bioisostere for other groups and can drastically alter a drug candidate's profile by:

-

Increasing Lipophilicity: Enhancing membrane permeability and oral bioavailability.[1]

-

Blocking Metabolic Sites: Improving the metabolic half-life of a drug.

-

Altering Acidity/Basicity: Modifying the pKa of the amine can fine-tune the ionization state of the drug at physiological pH, impacting receptor binding and solubility.

-

-

Drug-Target Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein binding pocket, potentially increasing potency. The tolyl group can engage in π-π stacking interactions.[8]

The strategic application of building blocks like this is central to modern drug discovery pipelines, which increasingly leverage computational and machine learning models to predict the impact of such modifications.[9][10]

Safety and Handling

As with all laboratory chemicals, (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride should be handled with appropriate care.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The hydrochloride salt of a related compound is listed as causing skin and eye irritation and being harmful if swallowed.[11]

Conclusion

(R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS: 1391458-37-9) is a specialty chemical of high strategic importance for the pharmaceutical industry. Its value is derived from the convergence of stereochemical control and the property-enhancing effects of fluorination. Understanding the robust synthesis, resolution, and analytical protocols detailed in this guide empowers researchers and developers to confidently and effectively incorporate this building block into their discovery programs, accelerating the path toward novel and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 394-59-2 [sigmaaldrich.com]

- 4. onyxipca.com [onyxipca.com]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Applications of π-π stacking interactions in the design of drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Machine learning applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS No. 1186195-01-6), a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The document elucidates its physicochemical properties, details a robust method for its asymmetric synthesis, explores its strategic applications in drug design, and outlines standard analytical protocols for its characterization. This guide is intended to serve as a critical resource for scientists leveraging fluorinated synthons to create next-generation therapeutics.

Core Compound Identification and Properties

(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is a chiral amine that incorporates two key structural motifs highly valued in modern drug discovery: a stereochemically defined benzylic amine and a metabolically robust trifluoromethyl group. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1186195-01-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClF₃N | [1] |

| Molecular Weight | 225.64 g/mol | [3] |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine hydrochloride | |

| Synonyms | (S)-2,2,2-Trifluoro-1-p-tolylethanamine hydrochloride | [3] |

| Physical Form | White Solid | |

| Purity (Typical) | ≥96% | |

| InChI Key | BAQJFAAJNRYVPI-UHFFFAOYSA-N |

The Strategic Importance in Medicinal Chemistry

The value of this molecule in drug development stems from the synergistic effects of its constituent parts. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.

Key Benefits of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes such as Cytochrome P450s. This can significantly increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with biological targets.

-

Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a shape that is more favorable for binding to a target receptor or enzyme.

The chiral amine center provides a critical anchor for stereospecific interactions with biological targets, which is fundamental to modern pharmacology where the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or contribute to off-target toxicity.

Asymmetric Synthesis Protocol

A reliable and stereoselective synthesis is paramount for producing enantiomerically pure building blocks. The following protocol is based on the highly diastereoselective addition of an organometallic reagent to a chiral sulfinylimine, a method proven effective for generating chiral trifluoromethyl amines.

Rationale of the Synthetic Approach

This synthesis leverages a chiral auxiliary, (S)-N-tert-butanesulfinamide, to direct the stereochemical outcome of the key bond-forming step.

-

Imine Formation: The chiral sulfinamide is condensed with trifluoroacetaldehyde to form a chiral N-sulfinylimine. This intermediate is used directly without purification.

-

Diastereoselective Arylation: A p-tolyl organometallic reagent (e.g., p-tolylmagnesium bromide or p-tolyllithium) is added to the N-sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, forcing the incoming aryl group to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.

-

Deprotection: The sulfinyl auxiliary is removed under acidic conditions, yielding the free amine, which is then isolated as its stable hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: Formation of Chiral N-Sulfinylimine Intermediate

-

To a solution of (S)-N-tert-butanesulfinamide in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), add a dehydrating agent such as CuSO₄ or MgSO₄.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetaldehyde hydrate to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until the formation of 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is complete (monitored by TLC or ¹H NMR).

-

Filter off the dehydrating agent and wash with DCM. The resulting filtrate containing the chiral imine is used directly in the next step.

Step 2: Diastereoselective Addition of p-Tolyl Grignard Reagent

-

In a separate flask, prepare or obtain a solution of p-tolylmagnesium bromide in an ethereal solvent (e.g., THF or diethyl ether).

-

Cool the Grignard solution to a low temperature (typically -48 °C to -78 °C) under an inert atmosphere.

-

Slowly add the N-sulfinylimine solution from Step 1 to the cold Grignard reagent via cannula or a dropping funnel over 30 minutes.

-

Stir the reaction mixture at this low temperature for 3-5 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct.

Step 3: Acidic Deprotection and Salt Formation

-

Dissolve the crude adduct from Step 2 in methanol.

-

Add a solution of HCl in an appropriate solvent (e.g., 4M HCl in 1,4-dioxane or HCl in diethyl ether) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting solid is triturated with diethyl ether, collected by filtration, and washed with cold diethyl ether to afford (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a solid.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most critically, the enantiomeric excess (e.e.) of the final product is a non-negotiable aspect of its use in drug development. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Protocol for Enantiomeric Purity Assessment via Chiral HPLC

This protocol is a self-validating system for confirming the stereochemical integrity of the synthesized material.

-

Column Selection: Utilize a Chiral Stationary Phase (CSP) known for resolving amines. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. To improve peak shape and resolution for amines, a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is essential.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the hydrochloride salt in the mobile phase. The free base may also be analyzed after a simple workup if preferred.

-

Chromatographic Conditions (Exemplary):

-

Column: Chiralpak® AD-H (or equivalent)

-

Mobile Phase: n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm or 254 nm

-

-

Validation:

-

Inject an authentic racemic standard of 2,2,2-trifluoro-1-(p-tolyl)ethanamine to determine the retention times of both the (S) and (R) enantiomers and to confirm baseline separation.

-

Inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.

-

Safety and Handling

(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.

Conclusion

(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is a high-value, strategically designed chiral building block for pharmaceutical research. Its synthesis via diastereoselective methods provides reliable access to enantiomerically pure material. The trifluoromethyl group imparts desirable ADME properties, while the chiral amine facilitates stereospecific interactions critical for drug efficacy and selectivity. This guide provides the foundational technical knowledge for scientists to confidently procure, synthesize, and apply this potent intermediate in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,2,2-trifluoro-1-(p-tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This fluorinated amine is a valuable chiral building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl group. This document details a probable synthetic route via reductive amination, outlines methods for its analytical characterization, and discusses its chiral resolution through diastereomeric salt formation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of fluorinated molecules for the development of novel therapeutics.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is known to significantly modulate the physicochemical and biological properties of a parent compound, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. This compound is a chiral amine that embodies the advantageous properties of trifluoromethylated scaffolds. Its structural features, combining a lipophilic p-tolyl group with a chiral trifluoromethyl-substituted ethylamine backbone, make it an attractive synthon for the construction of complex molecular architectures in the pursuit of new active pharmaceutical ingredients (APIs).[1][][3] This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a stereogenic center at the carbon atom bearing the amino and p-tolyl groups. The hydrochloride salt form enhances its stability and water solubility, facilitating its handling and use in various chemical transformations.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClF₃N | [4] |

| Molecular Weight | 225.64 g/mol | [5] |

| CAS Number | 1186195-01-6 (Racemate) | [4] |

| (R)-enantiomer CAS | 1391458-37-9 | [5] |

| Appearance | White to off-white crystalline powder (predicted) | [6] |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | [6] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the reductive amination of the corresponding ketone precursor, 2,2,2-trifluoro-1-(p-tolyl)ethanone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on established methods for reductive amination using ammonium formate and a palladium catalyst.[7][8][9] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

2,2,2-trifluoro-1-(p-tolyl)ethanone

-

Ammonium formate (HCOONH₄)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq), add methanol to dissolve the ketone.

-

Add ammonium formate (5-10 eq) to the solution.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl (1.1 eq) in a suitable solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, a quartet for the methine proton (CH) coupled to the three fluorine atoms and the amino protons, a singlet for the methyl group protons, and a broad singlet for the ammonium protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, the methyl carbon, and a quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, a doublet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, coupled to the adjacent methine proton.[11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine. The mass spectrum would likely show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Chiral Resolution

As a chiral molecule, the separation of the enantiomers of 2,2,2-trifluoro-1-(p-tolyl)ethanamine is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. Diastereomeric salt formation is a classical and effective method for the resolution of racemic amines.[12]

Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of 2,2,2-trifluoro-1-(p-tolyl)ethanamine.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is based on the well-established use of (+)-di-p-toluoyl-D-tartaric acid (DPTTA) as a chiral resolving agent for amines.[13][14]

Materials:

-

Racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine

-

(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)

-

Methanol or another suitable solvent

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating.

-

In a separate flask, dissolve (+)-DPTTA (0.5-1.0 eq) in the same solvent, also with heating.

-

Add the resolving agent solution to the amine solution and allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, suspend the diastereomeric salt in a biphasic mixture of an organic solvent and an aqueous base (e.g., 1M NaOH).

-

Stir until the salt dissolves completely. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the enantiomerically enriched free amine.

-

The enantiomeric excess (ee) of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

While specific examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public literature, its structural motifs are highly relevant to pharmaceutical development. Fluorinated chiral amines are key intermediates in the synthesis of a wide range of APIs.[1][15][16] The p-tolyl group provides a handle for further functionalization through aromatic substitution reactions, while the chiral trifluoromethyl-substituted amine core can be incorporated into various molecular scaffolds to impart desirable pharmacological properties.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery. Its synthesis via reductive amination and subsequent chiral resolution through diastereomeric salt formation are established and scalable methods. The analytical techniques outlined in this guide provide a framework for its characterization and quality control. As the demand for sophisticated, fluorinated APIs continues to grow, the importance of synthons like this compound in the pharmaceutical industry is expected to increase.

References

- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. appchemical.com [appchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 10. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. onyxipca.com [onyxipca.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 16. arborpharmchem.com [arborpharmchem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) is a common strategy in modern drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. As a hydrochloride salt, its aqueous solubility and suitability for formulation are enhanced. This guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative methodologies for their experimental determination, and offers insights into the interpretation of these properties in the context of pharmaceutical development.

This document is structured to empower researchers with both the foundational data and the practical, field-proven protocols necessary for a thorough physicochemical characterization.

Molecular and Structural Properties

A complete understanding of a compound's physical behavior begins with its fundamental molecular and structural attributes. These properties are the basis for predicting its chemical interactions and activities.

Chemical Structure and Identification

-

IUPAC Name: 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride

-

Synonyms: 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl

-

Stereochemistry: The compound possesses a chiral center at the carbon atom bonded to the amino group. Therefore, it can exist as a racemic mixture or as individual (R) and (S) enantiomers. It is crucial to specify the stereochemistry in any research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, a common practice to improve the solubility and handling of amine-containing active pharmaceutical ingredients (APIs).

Core Physicochemical Data

The following table summarizes the key molecular identifiers for this compound. Note the multiple CAS numbers, which typically correspond to the racemic mixture and its individual enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClF₃N | [1][2][3] |

| Molecular Weight | 225.64 g/mol | [1][2][3][4] |

| CAS Number | 1186195-01-6 (racemate or unspecified) | [2][4][5][6] |

| 1391458-37-9 ((R)-enantiomer) | [1] | |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | [2] |

Experimental Determination of Key Physical Properties

A significant gap exists in publicly available experimental data for many of the key physical properties of this compound. The following sections detail the authoritative, step-by-step protocols for determining these properties, providing a self-validating framework for researchers.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range often indicates the presence of impurities. For a hydrochloride salt, the melting point can also be accompanied by decomposition.

Methodology: Capillary Melting Point Method (USP <741>)

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

Rapid Ramp: Heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point.

-

Slow Ramp: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (meniscus). The range between these two temperatures is the melting range.

-

Trustworthiness: Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the measurements should be less than 1°C.

Workflow for Melting Point Determination

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Aqueous Solubility

Expertise & Experience: As a hydrochloride salt, the compound is expected to have significantly higher aqueous solubility than its freebase form. Solubility is a critical determinant of bioavailability and is highly pH-dependent for ionizable compounds.

Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in a sealed flask. The excess should be visually confirmed.

-

Equilibration: Agitate the flasks at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. A 0.22 µm filter is recommended to remove fine particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Trustworthiness: Prepare a calibration curve for the HPLC analysis with known concentrations of the compound. The R² value of the curve must be >0.99 for accurate quantification.

Data Presentation: Expected Solubility Profile

| pH of Buffer | Expected Solubility (mg/mL) | Rationale |

| 2.0 | High | The amine is fully protonated (cationic form). |

| 4.5 | High | The amine remains predominantly protonated. |

| 6.8 | Moderate to High | Approaching the pKa of the amine; equilibrium shifts slightly. |

| 7.4 | Moderate | Closer to the pKa, more of the less soluble freebase form is present. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential. ¹⁹F NMR would provide specific information about the trifluoromethyl group.

-

¹H NMR (Expected Signals):

-

Aromatic Protons: Two doublets in the ~7.2-7.5 ppm region, characteristic of a para-substituted benzene ring.

-

CH Proton: A quartet adjacent to the CF₃ group, likely in the ~4.5-5.0 ppm region. The coupling with the three fluorine atoms (J-coupling) will cause the splitting.

-

NH₃⁺ Protons: A broad singlet, which may be exchangeable with D₂O, typically downfield.

-

CH₃ Protons: A singlet corresponding to the tolyl methyl group around ~2.3-2.4 ppm.

-

-

¹³C NMR (Expected Signals):

-

Aromatic Carbons: Four signals for the para-substituted ring.

-

CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.

-

CH Carbon: A signal for the chiral carbon.

-

CH₃ Carbon: A signal for the tolyl methyl group.

-

-

¹⁹F NMR (Expected Signals):

-

A singlet for the three equivalent fluorine atoms of the CF₃ group, assuming no other fluorine atoms are nearby.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Key Absorption Bands:

-

N-H Stretch: A broad band in the ~3000-3300 cm⁻¹ region, characteristic of the ammonium (NH₃⁺) group.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the ~1100-1300 cm⁻¹ region, indicative of the CF₃ group.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Observation (using Electrospray Ionization - ESI+):

-

Parent Ion: The primary observation would be the molecular ion of the freebase (after loss of HCl), [M+H]⁺, at an m/z corresponding to C₉H₁₁F₃N.

-

Calculation: (9 * 12.01) + (11 * 1.01) + (3 * 19.00) + (1 * 14.01) = 108.09 + 11.11 + 57.00 + 14.01 = 190.21 g/mol . The expected [M+H]⁺ peak would be at m/z ≈ 191.22 .

-

Fragmentation: Common fragmentation patterns would include the loss of the CF₃ group or cleavage at the benzylic position.

-

Workflow for Structural Confirmation

Caption: A multi-technique workflow for unambiguous structural confirmation.

Conclusion and Future Directions

The physicochemical properties of this compound are foundational to its potential development as a pharmaceutical agent. While basic molecular data is available, a comprehensive experimental characterization of properties such as melting point and aqueous solubility is essential. This guide provides the authoritative framework and step-by-step protocols for researchers to perform this characterization. By following these self-validating systems, scientists can generate the reliable and reproducible data required for informed decision-making in drug discovery and development pipelines. Future work should focus on generating this experimental data and exploring the properties of the individual (R) and (S) enantiomers.

References

solubility of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride in Organic Solvents

Abstract